An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-hydrazinylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-hydrazinylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-hydrazinylbenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound presents a unique profile for further functionalization and exploration of its biological activity. This document delves into its chemical identity, physicochemical characteristics, synthesis, stability, and analytical methodologies, offering a foundational understanding for researchers in the field.
Chemical Identity and Structure
4-Bromo-2-hydrazinylbenzoic acid is a substituted benzoic acid derivative. The presence of a bromine atom, a carboxylic acid group, and a hydrazine moiety on the benzene ring suggests its potential as a versatile building block in organic synthesis.
The hydrochloride salt of this compound is the more commonly available and stable form.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | 4-Bromo-2-hydrazinylbenzoic acid | - |
| Synonyms | 4-Bromo-2-hydrazinyl-benzoic acid | - |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | - |
| CAS Number | 1231892-17-3 (for hydrochloride salt) | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)NN)C(=O)O | - |
| InChI Key | (Predicted) | - |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing appropriate experimental protocols. Direct experimental data for 4-Bromo-2-hydrazinylbenzoic acid is limited; therefore, some properties are estimated based on structurally related compounds.
Table 2: Physicochemical Data
| Property | Value | Method | Source |
| Melting Point | Not available (free acid); >200°C (related compounds) | Experimental (related compounds) | [2][3] |
| pKa | ~4-5 (Predicted) | Prediction based on 4-hydrazinobenzoic acid | [2] |
| logP | ~1.5-2.5 (Predicted) | Prediction | - |
| Water Solubility | Sparingly soluble (Predicted) | Prediction based on 4-hydrazinobenzoic acid | [4] |
| Appearance | Solid, crystalline powder (Predicted) | - | - |
Acidity (pKa)
The pKa of the carboxylic acid group is a crucial parameter influencing the ionization state of the molecule at physiological pH. For the related compound, 4-hydrazinobenzoic acid, a predicted pKa of approximately 4.14 has been reported.[2] The introduction of an electron-withdrawing bromine atom at the para position is expected to slightly increase the acidity of the carboxylic acid, thus lowering the pKa. The ortho-hydrazinyl group, being electron-donating, would have a counteracting effect. Therefore, the pKa of 4-Bromo-2-hydrazinylbenzoic acid is predicted to be in the range of 4-5.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and its ability to cross cell membranes. While no experimental logP value is available for 4-Bromo-2-hydrazinylbenzoic acid, a prediction can be made based on its structure. The bromine atom will significantly increase lipophilicity, while the carboxylic acid and hydrazine groups will increase hydrophilicity. The net effect is a moderately lipophilic compound, with a predicted logP in the range of 1.5 to 2.5.
Solubility
The solubility of 4-Bromo-2-hydrazinylbenzoic acid in aqueous and organic solvents is a critical factor for its handling, formulation, and biological testing. Based on the properties of the related 4-hydrazinobenzoic acid, which has a water solubility of 19.7 g/L at 25°C, it is anticipated that 4-Bromo-2-hydrazinylbenzoic acid will be sparingly soluble in water.[4] Its solubility is expected to be higher in polar organic solvents such as DMSO and methanol.[2]
Synthesis and Reactivity
The synthesis of 4-Bromo-2-hydrazinylbenzoic acid can be approached through a multi-step process, likely starting from a commercially available substituted aminobenzoic acid. A plausible synthetic route would involve the diazotization of an appropriate aminobenzoic acid precursor, followed by reduction of the diazonium salt to the hydrazine.
A general synthetic pathway for a related compound, 4-hydrazinobenzoic acid from p-aminobenzoic acid, involves diazotization followed by reduction with sodium sulfite.[5][6] A similar strategy could be employed for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid.
Caption: Plausible synthetic workflow for 4-Bromo-2-hydrazinylbenzoic acid.
The hydrazine group in 4-Bromo-2-hydrazinylbenzoic acid is a reactive functional group that can undergo various chemical transformations, making it a valuable synthon for creating diverse chemical libraries. It is known to be incompatible with strong acids and strong oxidizing agents.[2]
Analytical Characterization
The structural confirmation and purity assessment of 4-Bromo-2-hydrazinylbenzoic acid are essential for its use in research and development. A combination of spectroscopic and chromatographic techniques should be employed for its characterization.
Table 3: Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Aromatic protons, N-H protons of the hydrazine, and the carboxylic acid proton, each with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Structural confirmation | Resonances for the seven carbon atoms in the molecule, including the carboxyl carbon and the carbon atoms of the benzene ring. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for O-H (carboxylic acid), N-H (hydrazine), C=O (carboxylic acid), and C-Br bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak under optimized chromatographic conditions. HPLC methods have been developed for related compounds.[7] |
Biological Activity and Potential Applications
Furthermore, derivatives of 4-hydrazinobenzoic acid have been investigated for their antioxidant properties.[11][12][13] The presence of the hydrazine group suggests that 4-Bromo-2-hydrazinylbenzoic acid and its derivatives could also possess radical scavenging capabilities.
Given the diverse bioactivities of related structural classes, 4-Bromo-2-hydrazinylbenzoic acid represents a promising scaffold for the development of novel therapeutic agents.
Caption: Potential drug discovery applications of 4-Bromo-2-hydrazinylbenzoic acid.
Conclusion
4-Bromo-2-hydrazinylbenzoic acid is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties are sparse, this guide provides a comprehensive overview based on available information and predictions from related compounds. The presence of multiple reactive functional groups makes it an attractive starting material for the synthesis of diverse chemical libraries for drug discovery. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential in the development of novel therapeutics.
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